2-(甲硫基)喹啉

描述

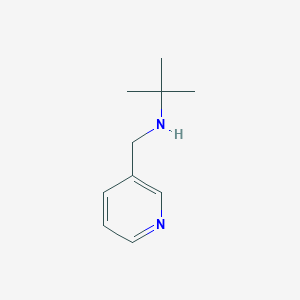

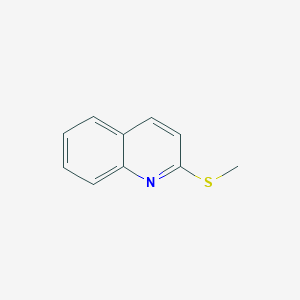

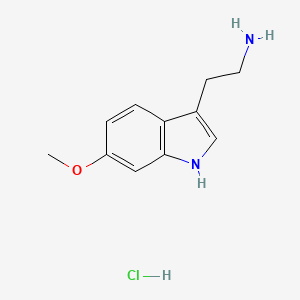

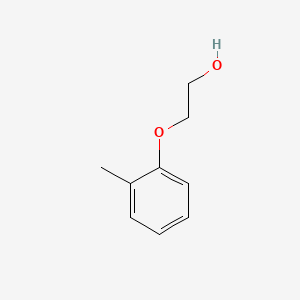

2-(Methylthio)quinoline is a heterocyclic compound with the molecular formula C10H9NS . It is a derivative of quinoline, which is a nitrogen-based six-membered fused heterocyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in both academia and industry due to their broad range of biological activities . Various methods have been developed for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes . A modified one-pot Cu-catalyzed tandem aerobic oxidative cyclization procedure has been reported, which allows the preparation of polysubstituted quinolines .Molecular Structure Analysis

The molecular structure of 2-(Methylthio)quinoline consists of a quinoline ring with a methylthio group attached at the 2-position . The average mass of this compound is 175.250 Da and the monoisotopic mass is 175.045563 Da .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Physical And Chemical Properties Analysis

2-(Methylthio)quinoline is a colorless liquid . The average mass of this compound is 175.250 Da and the monoisotopic mass is 175.045563 Da .科学研究应用

药物化学

喹啉衍生物,包括 2-(甲硫基)喹啉,以其在药物化学中异常广泛的活性谱而闻名 . 它们在各种具有药学重要性的生物碱中被发现,如奎宁和金鸡纳碱 .

抗菌活性

喹啉衍生物表现出显著的抗菌活性 . 这使得 2-(甲硫基)喹啉成为开发新型抗菌剂的潜在候选药物。

抗病毒活性

2-(甲硫基)喹啉及其衍生物已显示出潜在的抗病毒功效 . 例如,它们可以被认为是乙型肝炎病毒复制的有效抑制剂 .

抗癌效力

喹啉衍生物,包括 2-(甲硫基)喹啉,已显示出有希望的抗癌活性 . 它们已被用于开发新型抗癌药物 .

染料和分子传感器

几种喹啉衍生物已被用作染料和分子传感器 . 喹啉环的独特电子性质使 2-(甲硫基)喹啉成为这些应用的潜在候选药物。

智能材料

喹啉衍生物的良好合成可得性和操纵其电子性质的能力使其在开发智能材料方面很受欢迎 .

绿色和清洁合成

喹啉衍生物,包括 2-(甲硫基)喹啉,已使用绿色和清洁方法合成 . 这些方法包括微波合成,使用可以回收和重复使用的粘土或其他催化剂,一锅反应,无溶剂反应条件,使用离子液体,超声波促进合成和光催化合成 .

工业化学

未来方向

Quinoline and its derivatives, including 2-(Methylthio)quinoline, continue to be an area of active research due to their various applications in medicinal and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

作用机制

Target of Action

Quinoline derivatives have been reported as potential antitumor agents , suggesting that they may target cancer cells or associated proteins

Mode of Action

The exact mode of action of 2-(Methylthio)quinoline is currently unknown. Quinoline derivatives have been shown to inhibit tumor growth through various mechanisms, such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . It’s plausible that 2-(Methylthio)quinoline may exhibit similar interactions with its targets, but this needs to be confirmed with further studies.

Biochemical Pathways

Quinoline derivatives have been associated with a wide range of biological activities, including anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities

Result of Action

Given the broad spectrum of biological activities associated with quinoline derivatives , it’s plausible that 2-(Methylthio)quinoline may exert a variety of molecular and cellular effects

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of chemical compounds

属性

IUPAC Name |

2-methylsulfanylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINCMKJQHKDMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295277 | |

| Record name | quinoline, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40279-26-3 | |

| Record name | NSC100930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinoline, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 2-(methylthio)quinolines?

A1: Several synthetic routes have been explored for the preparation of 2-(methylthio)quinolines and their derivatives. One common approach involves the acid-induced cyclocondensation of anilines or aromatic diamines with 3-bis(methylthio)acrolein. [] This method, a modified Skraup quinoline synthesis, provides a convenient and highly regioselective route to these compounds. [] Another method utilizes the triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles. [] Notably, the presence of the β-methylthio group in the acrylonitriles is crucial for this reaction to proceed. []

Q2: Can the 2-(methylthio) group be further modified for the synthesis of other quinoline derivatives?

A2: Yes, the 2-(methylthio) functionality serves as a versatile precursor for further structural diversification. Studies have shown that the 2-(methylthio) group can be readily dethiomethylated or substituted with various nitrogen and carbon nucleophiles, leading to a diverse range of 2-substituted quinoline derivatives. []

Q3: Have any biological activities been reported for 2-(methylthio)quinoline derivatives?

A3: Research suggests that some 2-(methylthio)quinoline derivatives exhibit promising antiviral activity. For instance, a study involving methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and its derivatives revealed their potential as inhibitors of Hepatitis B Virus (HBV) replication. [] Molecular docking simulations supported these findings, suggesting strong interactions with the target protein. [] Furthermore, in vitro experiments confirmed the potent inhibitory effects of these compounds on HBV replication at a 10 µM concentration. []

Q4: What computational chemistry techniques have been employed to study 2-(methylthio)quinoline derivatives?

A4: In the context of investigating potential HBV inhibitors, quantum chemical calculations were performed on the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate to analyze its geometry and electron structure. [] Molecular docking simulations were also conducted to assess the binding affinities and interactions of these compounds with the target protein involved in HBV replication. [] These computational approaches offer valuable insights into the structure-activity relationships and potential mechanisms of action for these compounds.

Q5: Can 2-(methylthio)quinolines be used to synthesize fused heterocyclic systems?

A5: Absolutely. One notable example is the application of iodocyclization reactions. 3-Alkynyl-2-(methylthio)quinolines can undergo regioselective iodocyclization, ultimately leading to the formation of thieno[2,3-b]quinoline derivatives. [] This methodology offers a novel synthetic pathway for constructing quinoline-fused heterocycles, which are valuable scaffolds in medicinal chemistry and materials science.

Q6: Are there any known applications of 2-(methylthio)quinolines in materials science?

A6: While biological applications are prominent in the research, 2-(methylthio)quinolines have also shown promise in materials science, specifically in the field of dye-sensitized solar cells (DSSCs). Researchers have explored 5,6,7-trimethoxy-2-(methylthio)quinoline derivatives with various anchoring groups for their potential use in DSSCs. [] This highlights the versatility of this scaffold for developing new materials with tailored optoelectronic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Nitro-[1,1'-biphenyl]-2-amine](/img/structure/B1594429.png)